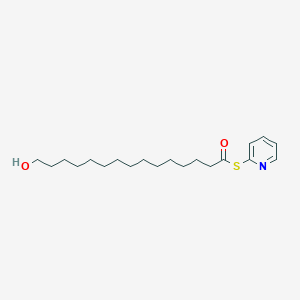
S-Pyridin-2-yl 15-hydroxypentadecanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pyridin-2-yl 15-hydroxypentadecanethioate: is a chemical compound that features a pyridine ring attached to a long aliphatic chain with a hydroxyl group and a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 15-hydroxypentadecanethioate typically involves the reaction of pyridine-2-thiol with 15-hydroxypentadecanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: S-Pyridin-2-yl 15-hydroxypentadecanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
S-Pyridin-2-yl 15-hydroxypentadecanethioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of S-Pyridin-2-yl 15-hydroxypentadecanethioate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thioester group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Pyridine-2-thiol: Shares the pyridine ring and thiol group but lacks the long aliphatic chain.
15-Hydroxypentadecanoic acid: Contains the hydroxyl group and aliphatic chain but lacks the pyridine ring and thioester group.
Uniqueness: S-Pyridin-2-yl 15-hydroxypentadecanethioate is unique due to its combination of a pyridine ring, a long aliphatic chain, and a thioester group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
Propiedades
Número CAS |
53379-06-9 |
|---|---|
Fórmula molecular |
C20H33NO2S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
S-pyridin-2-yl 15-hydroxypentadecanethioate |
InChI |
InChI=1S/C20H33NO2S/c22-18-14-10-8-6-4-2-1-3-5-7-9-11-16-20(23)24-19-15-12-13-17-21-19/h12-13,15,17,22H,1-11,14,16,18H2 |
Clave InChI |
FHZZHCPETVNEHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


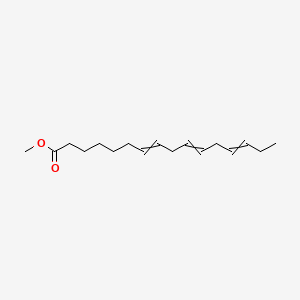
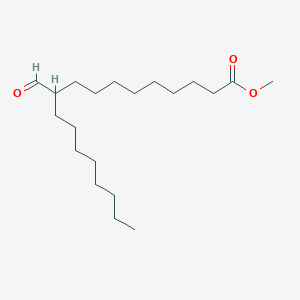
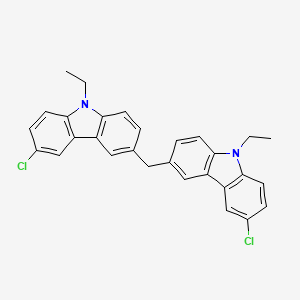
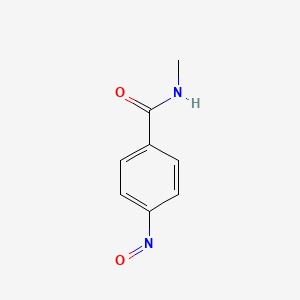


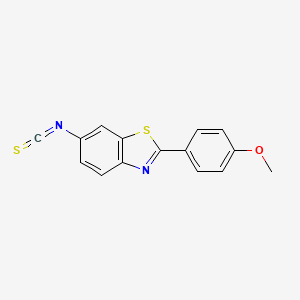
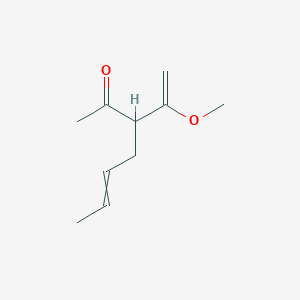

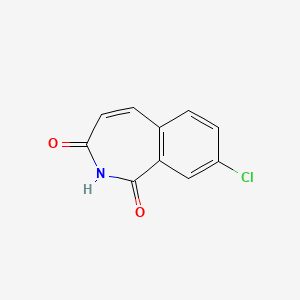
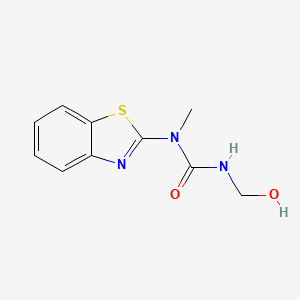
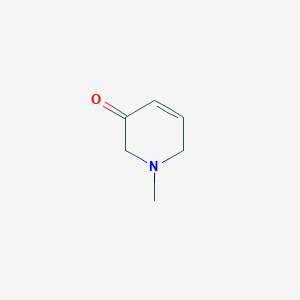

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
